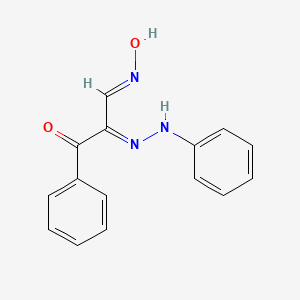

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime

Description

Properties

IUPAC Name |

(2E,3E)-3-hydroxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-15(12-7-3-1-4-8-12)14(11-16-20)18-17-13-9-5-2-6-10-13/h1-11,17,20H/b16-11+,18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKFGLILFPGZGV-MXJCQBOHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=CC=C2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime typically involves the reaction of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then isolated by filtration, washed with hot methanol, and dried under vacuum .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The phenylhydrazono group can participate in substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylhydrazono derivatives.

Scientific Research Applications

Biology and Medicine: Research has shown that metal complexes of this compound exhibit antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a potential candidate for the development of new antimicrobial agents .

Industry: In the field of material science, the compound and its metal complexes are explored for their optoelectronic properties. They are studied for applications in dye-sensitized solar cells, photodiodes, and photocatalysis due to their semiconducting nature and favorable band gap values .

Mechanism of Action

The mechanism of action of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime and its metal complexes involves interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound’s ability to form stable complexes with metal ions enhances its antimicrobial efficacy by facilitating the generation of reactive oxygen species (ROS) that damage microbial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituents on the aryl groups significantly influence the compound’s melting points, yields, and spectral signatures. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ in 7f) reduce electron density on the aromatic ring, leading to deshielded aromatic protons in ¹H NMR (δ 8.68) compared to electron-donating groups (e.g., CH₃ in 7b; δ 7.69) .

- The oxime group (-NOH) introduces hydrogen-bonding capacity, enhancing thermal stability compared to non-oxime analogs like 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a) .

Biological Activity

3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime is a complex organic compound that has attracted significant attention in recent years due to its unique chemical structure and potential biological applications. This compound features an oxime group and a phenylhydrazono moiety, which contribute to its distinctive reactivity and biological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains:

- An oxime functional group (-C=N-OH)

- A phenylhydrazono group (-N=N-Ph)

- A propanal backbone

These functional groups enhance its reactivity, making it suitable for various applications, particularly in medicinal chemistry.

The biological activity of this compound is believed to be mediated through its interaction with various cellular targets:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may modulate receptor activities, influencing cellular signaling.

- Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Efficacy

Recent studies have demonstrated the antimicrobial efficacy of silver(I) complexes containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-based ligands. The synthesized complexes were tested against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | High |

| Klebsiella pneumoniae | Moderate |

| Staphylococcus aureus | High |

| Streptococcus mutans | Moderate |

| Candida albicans | High |

| Aspergillus niger | Moderate |

The results indicate that these complexes can compete effectively with standard antimicrobial drugs, highlighting their potential as therapeutic agents against drug-resistant strains .

Case Studies

A notable case study involved the synthesis of silver(I) complexes with ligands derived from 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal. The study utilized various characterization techniques such as FTIR and NMR to confirm the structure of the synthesized compounds. The antimicrobial activity was rigorously tested, revealing significant efficacy against multiple pathogens, thus supporting their potential use in clinical settings .

Q & A

Q. What are the standard synthetic routes for 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal oxime, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via condensation reactions. For example, analogous 3-oxo-3-aryl-2-arylhydrazonopropanals react with ethyl cyanoacetate in acetic acid with ammonium acetate as a catalyst. Reaction outcomes depend on temperature, solvent choice, and stoichiometry. Adjusting these parameters (e.g., heating under reflux vs. ambient conditions) can shift product selectivity between hydroxy- and amino-substituted derivatives . Structural confirmation typically employs NMR, FT-IR, and X-ray crystallography .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in studies of structurally similar hydrazone derivatives . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight verification and / NMR for functional group analysis. For example, NMR peaks near δ 2.88 ppm (singlet) indicate dimethylamino groups in related pyrazolo[3,4-c]pyridines .

Q. What are the key physicochemical properties relevant to handling and storage?

While specific data for this oxime derivative are limited, analogous compounds show sensitivity to moisture and light. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C). Stability under increased pressure (e.g., Q-tube reactors at 140°C) has been documented for related 3-oxo-2-arylhydrazonopropanals, suggesting thermal stability in controlled environments .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or optimizing synthesis protocols for this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model intermediates and transition states, reducing experimental trial-and-error. For instance, ICReDD’s methodology integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . This approach is critical for designing pressure-driven reactions, as seen in pyrazolo[3,4-c]pyridine syntheses .

Q. What strategies resolve contradictions in spectral data or unexpected reaction products?

Discrepancies between theoretical and observed NMR/IR spectra may arise from tautomerism or solvent effects. For example, hydrazone-oxime tautomerism can shift proton resonances. Methodological solutions include:

Q. How does the compound’s reactivity under non-ambient conditions (e.g., high pressure) influence its application in heterocyclic synthesis?

Pressure-driven reactions in Q-tube systems (e.g., 140°C, acetic acid solvent) enhance cyclization efficiency for pyridine and pyrazole derivatives. For example, 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal reacts with benzoylacetonitrile under pressure to form nicotinonitrile derivatives in >90% yield. This method minimizes side reactions and improves scalability .

Q. What are the implications of substituent variations (e.g., aryl groups) on biological activity or material properties?

Substituents on the phenyl or hydrazone moieties alter electronic and steric profiles, impacting bioactivity. For instance, chloro or methyl groups enhance lipophilicity, potentially improving membrane permeability in antimicrobial assays. Comparative studies using structure-activity relationship (SAR) models are recommended, leveraging crystallographic data to correlate substituent effects with molecular interactions .

Methodological Resources

- Synthesis Optimization : Refer to pressure-driven protocols in Q-tube reactors and solvent-catalyst systems for condensation reactions .

- Structural Analysis : Use X-ray crystallography for definitive confirmation and HRMS for molecular weight validation .

- Computational Tools : Employ Schrödinger Maestro or Gaussian for reaction modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.